
1-Undecanol, 10,11-dibromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Undecanol, 10,11-dibromo- is a brominated derivative of undecanol, a fatty alcohol. This compound is characterized by the presence of two bromine atoms attached to the 10th and 11th carbon atoms of the undecanol chain. It is a colorless to pale yellow liquid with a molecular formula of C11H22Br2O and a molecular weight of 314.10 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Undecanol, 10,11-dibromo- can be synthesized through the bromination of 1-undecanol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 10th and 11th positions .
Industrial Production Methods: Industrial production of 1-undecanol, 10,11-dibromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Undecanol, 10,11-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups such as hydroxyl (OH), amino (NH2), or thiol (SH) groups.
Reduction Reactions: The compound can be reduced to 1-undecanol by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of 1-undecanol, 10,11-dibromo- can lead to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of 1-undecanol derivatives with different functional groups.
Reduction: 1-undecanol.
Oxidation: Undecanal or undecanoic acid.
Applications De Recherche Scientifique
1-Undecanol, 10,11-dibromo- has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-undecanol, 10,11-dibromo- involves its interaction with biological membranes and proteins. The bromine atoms enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. This disruption can lead to cell lysis and inhibition of microbial growth . Additionally, the compound can interact with enzymes and proteins, altering their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,11-Dibromoundecane: Similar structure but lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
11-Bromo-1-undecanol: Contains only one bromine atom, resulting in different reactivity and applications.
1,10-Dibromodecane: Shorter carbon chain, leading to different physical and chemical properties.
Uniqueness: 1-Undecanol, 10,11-dibromo- is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct reactivity and versatility in chemical synthesis. Its dual functionality allows for a wide range of chemical modifications and applications in various fields .
Propriétés
Numéro CAS |
24724-18-3 |
|---|---|
Formule moléculaire |
C11H22Br2O |
Poids moléculaire |
330.10 g/mol |
Nom IUPAC |
10,11-dibromoundecan-1-ol |
InChI |
InChI=1S/C11H22Br2O/c12-10-11(13)8-6-4-2-1-3-5-7-9-14/h11,14H,1-10H2 |
Clé InChI |
XYZSWTZGRJFHST-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC(CBr)Br)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


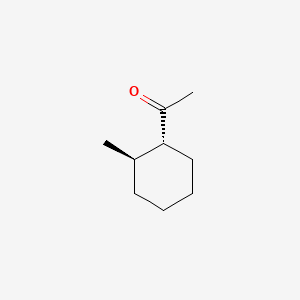
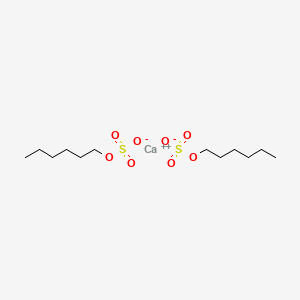

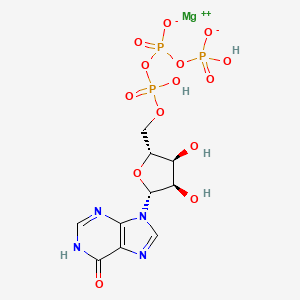
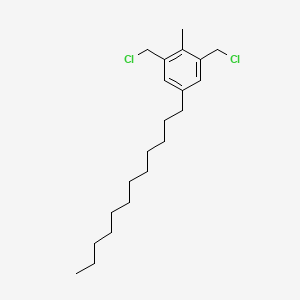
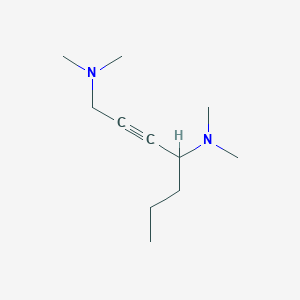
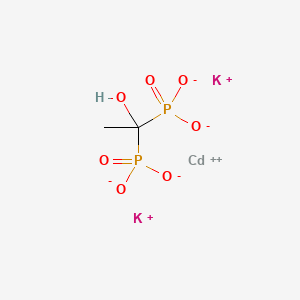
![2,7-Naphthalenedisulfonic acid, 4-[[2-amino-4-hydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]-3-[(4-nitrophenyl)azo]phenyl]azo]-5-hydroxy-](/img/structure/B15346295.png)
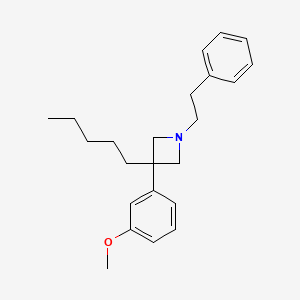
![N-[chloro(dimethylaminooxy)phosphoryl]oxy-N-methylmethanamine](/img/structure/B15346312.png)
![2,4-Bis[(dimethylamino)methyl]phenol](/img/structure/B15346323.png)
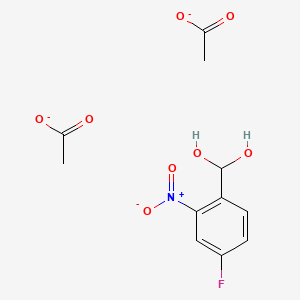
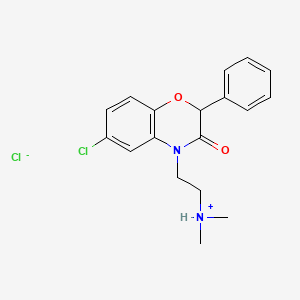
![2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol](/img/structure/B15346347.png)
